Welcome to the BenchChem Online Store!
molecular formula C12H9FN2O3 B8683913 2-(4-fluorophenyl)-6-methyl-3-oxopyridazine-4-carboxylic acid

2-(4-fluorophenyl)-6-methyl-3-oxopyridazine-4-carboxylic acid

Cat. No. B8683913
M. Wt: 248.21 g/mol
InChI Key: GQKQDLPNEBDUAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08003662B2

Procedure details

A suspension of 2,2-dimethyl-1,3-dioxane-4,6-dione (0.71 g, 4.93 mmol) and (E)-2-(2-(4-fluorophenyl)hydrazono)propanal (0.889 g, 4.934 mmol) in toluene (20 mL) was treated with acetic acid (5 drops) and with piperidine (5 drops). The reaction mixture was then stirred at room temp for 17 hours. The precipitated condensation/cyclization product was filtered off and thoroughly washed with light petroleum to afford 0.709 g (58%) of the desired product. LRMS (ESI pos) m/e 249.1 (M+1). 1H-NMR (400 MHz, CD3OD) δ 7.96 (s, 1H), 7.61 (m, 2H), 7.24 (t, 2H), 2.45 (s, 3H); 19F NMR (376 MHz, CD3OD) δ −115.1.
Quantity
0.71 g
Type
reactant
Reaction Step One
Quantity
0.889 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Yield
58%

Identifiers

REACTION_CXSMILES
CC1(C)[O:7][C:6](=[O:8])[CH2:5][C:4](=[O:9])O1.[F:11][C:12]1[CH:17]=[CH:16][C:15]([NH:18]/[N:19]=[C:20](\[CH3:23])/[CH:21]=O)=[CH:14][CH:13]=1>C1(C)C=CC=CC=1.C(O)(=O)C.N1CCCCC1>[F:11][C:12]1[CH:13]=[CH:14][C:15]([N:18]2[C:4](=[O:9])[C:5]([C:6]([OH:7])=[O:8])=[CH:21][C:20]([CH3:23])=[N:19]2)=[CH:16][CH:17]=1

Inputs

Step One
Name
Quantity
0.71 g
Type
reactant
Smiles
CC1(OC(CC(O1)=O)=O)C
Name
Quantity
0.889 g
Type
reactant
Smiles
FC1=CC=C(C=C1)N\N=C(\C=O)/C
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C(C)(=O)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
N1CCCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was then stirred at room temp for 17 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The precipitated condensation/cyclization product
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
thoroughly washed with light petroleum

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)N1N=C(C=C(C1=O)C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.709 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 57.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.